
IUPAC name and structure of 6-
(Chloromethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-(Chloromethyl)nicotinonitrile

Cat. No.: B1590987 Get Quote

An In-depth Technical Guide to 6-(Chloromethyl)nicotinonitrile: Synthesis, Properties, and

Applications in Medicinal Chemistry

Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic use of highly functionalized

heterocyclic building blocks is paramount for the efficient construction of complex molecular

architectures with tailored pharmacological profiles.[1][2] Among these, pyridine-based

scaffolds are of exceptional importance, with the nicotinonitrile (3-cyanopyridine) moiety being

a well-established pharmacophore found in several marketed drugs.[3][4] This guide provides a

comprehensive technical overview of 6-(Chloromethyl)nicotinonitrile, a versatile bifunctional

reagent that serves as a cornerstone for introducing the nicotinonitrile motif into nascent drug

candidates.

This document delves into the core chemical properties, a detailed and field-proven synthetic

protocol, and the strategic application of this building block in medicinal chemistry. The content

is structured to provide researchers, scientists, and drug development professionals with both

the foundational knowledge and the practical insights required to effectively utilize 6-
(Chloromethyl)nicotinonitrile in their research endeavors.
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Core Compound Profile: 6-
(Chloromethyl)nicotinonitrile
6-(Chloromethyl)nicotinonitrile, systematically named 6-(chloromethyl)pyridine-3-carbonitrile,

is a crystalline solid at room temperature. Its structure features a pyridine ring substituted with a

nitrile group at the 3-position and a reactive chloromethyl group at the 6-position. This unique

arrangement of functional groups—an electron-withdrawing nitrile and an electrophilic

chloromethyl group—defines its chemical reactivity and utility as a synthetic intermediate.

1.1. Chemical Structure
The 2D structure of 6-(Chloromethyl)nicotinonitrile is depicted below.

Caption: 2D Structure of 6-(Chloromethyl)nicotinonitrile

1.2. Physicochemical and Safety Data
A summary of the key properties and identifiers for this compound is provided below. This data

is essential for laboratory handling, reaction setup, and safety assessments.

Property Value Source(s)

IUPAC Name
6-(chloromethyl)pyridine-3-

carbonitrile
PubChem

CAS Number 83640-36-2 [5][6][7]

Molecular Formula C₇H₅ClN₂ [5][6][7]

Molecular Weight 152.58 g/mol [5][6]

Appearance Solid [5]

Purity Typically >95% [5]

Storage Inert atmosphere, 2-8°C [7]

SMILES ClCC1=CC=C(C=N1)C#N [7]

InChI Key
JWMUINMLGIWUHB-

UHFFFAOYSA-N
[5]
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Synthesis Protocol: A Validated Approach
While several methods for the synthesis of substituted nicotinonitriles exist, a robust and

scalable protocol for 6-(Chloromethyl)nicotinonitrile is crucial for its consistent supply in

research and development.[8][9][10] The following two-step procedure, starting from the

commercially available 6-methylnicotinic acid, represents a reliable and well-precedented

pathway.

Workflow Overview
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6-Methylnicotinic Acid
(Precursor)

Step 1: Amidation & Dehydration
Reagents: SOCl₂, NH₄OH

Intermediate: 6-Methylnicotinonitrile

Step 2: Radical Chlorination
Reagents: NCS, BPO

Product: 6-(Chloromethyl)nicotinonitrile

Purification
(Column Chromatography)

QC Analysis
(¹H NMR, LC-MS, Purity)

Final Product
(>95% Purity)

Click to download full resolution via product page

Caption: Synthetic workflow for 6-(Chloromethyl)nicotinonitrile.
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Step 1: Synthesis of 6-Methylnicotinonitrile from 6-
Methylnicotinic Acid
Principle: The conversion of a carboxylic acid to a nitrile is a foundational transformation in

organic synthesis. This protocol employs a one-pot procedure involving an initial conversion to

an acyl chloride, followed by amidation and subsequent dehydration to yield the nitrile. This

method is often preferred over direct dehydration of the amide due to milder conditions and

higher yields.

Methodology:

Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in an anhydrous chlorinated

solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add

thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0°C.

Acyl Chloride Formation: Allow the mixture to warm to room temperature and then heat to

reflux for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

This step converts the carboxylic acid to the more reactive acyl chloride intermediate.

Amidation: Cool the reaction mixture back to 0°C. Cautiously add an excess of concentrated

aqueous ammonium hydroxide (NH₄OH, ~5.0 eq). This is a highly exothermic step and

requires careful temperature control to prevent side reactions. The acyl chloride is converted

in situ to 6-methylnicotinamide.

Dehydration: After the amidation is complete, add phosphorus oxychloride (POCl₃, 2.0 eq) or

trifluoroacetic anhydride (TFAA) as a dehydrating agent. Heat the mixture to reflux for 4-6

hours until TLC or LC-MS analysis indicates the complete consumption of the amide

intermediate.

Work-up & Isolation: Cool the reaction to room temperature and carefully quench by pouring

it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium

bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl

acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.
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Validation: The crude product, 6-methylnicotinonitrile, can be purified by flash

chromatography or recrystallization. Its identity should be confirmed by ¹H NMR (expecting a

methyl singlet around δ 2.6 ppm) and mass spectrometry.

Step 2: Radical Chlorination to 6-
(Chloromethyl)nicotinonitrile
Principle: The conversion of the methyl group to a chloromethyl group is achieved via a free-

radical halogenation. N-Chlorosuccinimide (NCS) is the chlorinating agent of choice as it

maintains a low, steady concentration of chlorine radicals, which is critical for selectivity and

preventing over-chlorination (i.e., formation of dichloromethyl or trichloromethyl species). A

radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction.

Methodology:

Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen

atmosphere, dissolve the 6-methylnicotinonitrile (1.0 eq) from Step 1 in an anhydrous, non-

polar solvent such as carbon tetrachloride (CCl₄) or benzene.

Initiation: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl

peroxide (BPO, ~0.05 eq).

Expertise & Causality:Using a slight excess of NCS ensures complete conversion of the

starting material. BPO is chosen as the initiator due to its suitable decomposition

temperature, which aligns with the refluxing temperature of the solvent, ensuring a steady

production of radicals to sustain the reaction.

Propagation: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often

irradiated with a UV or a high-wattage visible light lamp to facilitate the homolytic cleavage of

the initiator and promote the radical chain process.

Monitoring (Self-Validation): The reaction progress must be meticulously monitored by TLC

or GC-MS. The goal is to stop the reaction upon full consumption of the starting material to

minimize the formation of the undesired dichlorinated byproduct. A key indicator is the

disappearance of the starting material spot/peak and the appearance of a new, typically

higher Rf product spot.
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Work-up & Isolation: Once the reaction is complete, cool the mixture to room temperature.

The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate

with aqueous sodium thiosulfate to remove any remaining oxidant, followed by water and

brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

Purification & Characterization: The crude 6-(Chloromethyl)nicotinonitrile should be

purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate

gradient).

Trustworthiness & Validation: The final product's identity and purity must be confirmed.

¹H NMR: Expect the disappearance of the methyl singlet (δ ~2.6 ppm) and the

appearance of a new singlet for the chloromethyl protons (CH₂Cl) at a downfield-shifted

position (δ ~4.7 ppm). The aromatic protons will also be present.

¹³C NMR: A new peak for the CH₂Cl carbon should appear around 45-50 ppm.

Mass Spectrometry: The mass spectrum should show the correct molecular ion peak

with the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2

peaks in a ~3:1 ratio).

Reactivity and Application in Drug Discovery
The synthetic value of 6-(Chloromethyl)nicotinonitrile lies in the high reactivity of the

chloromethyl group, which acts as a potent electrophile. It is an excellent substrate for Sₙ2

reactions, allowing for the covalent attachment of the nicotinonitrile moiety to a wide range of

nucleophiles.

Core Reactivity Profile
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6-(Chloromethyl)nicotinonitrile
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Caption: Core Sₙ2 reactivity of 6-(Chloromethyl)nicotinonitrile.

This reactivity makes it an ideal building block for introducing the (nicotinonitrile)methyl group

onto a core scaffold in a drug discovery program. The nitrile group itself is a valuable

pharmacophore; it is metabolically stable and can act as a hydrogen bond acceptor or engage

in dipole-dipole interactions within a target protein's active site.[4]

Case Study: A Building Block for Kinase Inhibitors
The nicotinonitrile scaffold is a key component of numerous kinase inhibitors.[3] For instance,

the pyrido[2,3-d]pyrimidin-7(8H)-one core is used in the design of Fibroblast Growth Factor

Receptor (FGFR) inhibitors.[11] 6-(Chloromethyl)nicotinonitrile is an ideal reagent for

elaborating such cores.

Illustrative Synthetic Application: A common strategy in medicinal chemistry involves the N-

alkylation of a heterocyclic core. For example, a pyrido[2,3-d]pyrimidinone core containing an

N-H group can be readily alkylated with 6-(Chloromethyl)nicotinonitrile in the presence of a

non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a

polar aprotic solvent such as DMF or acetonitrile.

Why this works:
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Base: The base deprotonates the N-H on the core scaffold, generating a more potent

nucleophile. Cs₂CO₃ is often favored as the large, soft cesium cation can coordinate with the

reactants, accelerating the Sₙ2 reaction.

Solvent: A polar aprotic solvent (like DMF) is used because it effectively solvates the cations

while leaving the nucleophilic anion relatively free, thereby increasing its reactivity.

Result: This reaction efficiently forges a new carbon-nitrogen bond, linking the drug scaffold

to the biologically important nicotinonitrile moiety. This strategy has been instrumental in the

development of potent inhibitors for various therapeutic targets.[11][12]

Conclusion
6-(Chloromethyl)nicotinonitrile is more than just a chemical intermediate; it is a strategic tool

for medicinal chemists. Its well-defined reactivity, combined with a robust and scalable

synthetic route, makes it an invaluable building block for the synthesis of novel therapeutics.

Understanding its chemical properties, mastering its synthesis, and appreciating its role as an

electrophilic partner in Sₙ2 reactions enables drug discovery teams to rapidly generate and

optimize new chemical entities. The protocols and insights provided in this guide serve as a

validated foundation for researchers aiming to leverage the power of the nicotinonitrile scaffold

in their quest for next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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